Cas no 57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-)
57761-51-0 structure
Product Name:7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
N.o CAS:57761-51-0
MF:C10H18O2
MW:170.248723506927
CID:372152
PubChem ID:93790
Update Time:2025-04-19
7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
- [1S-(1alpha,3beta,6alpha)]-alpha,alpha,6-trimethyl-7-oxabicyclo[4.1.0]heptane-3-methanol
- 2-(6-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)-2-propanol
- 1,2-epoxy-8-hydroxy-p-menthane
- 1,3-Cyclohexadiene-1-carboxaldehyde, 4-isopropyl-
- 1,3-p-Menthadien-7-al
- AC1LB1F1
- alphaTerpinen-7-al
- CTK8G6651
- FEMA No. 4506
- p-mentha-1,3-dien-7-al
- p-Metha-1,3-dien-7-al
- UNII-UT41AAJ8BE
- (1S-(1alpha,3beta,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- EINECS 260-933-6
- 71242-69-8
- 57761-52-1
- 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
- (1R-(1alpha,3alpha,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- EINECS 260-932-0
- NS00053508
- DTXSID00887873
- 57761-51-0
- EINECS 275-282-3
- 7-Oxabicyclo[4.1.0]heptane-3-methanol, .alpha.,.alpha.,6-trimethyl-
- SCHEMBL11548058
- alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
-
- Inchi: 1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3
- Chave InChI: HSMACHQZLSQBIN-UHFFFAOYSA-N
- SMILES: O1C2CC(C(C)(C)O)CCC12C
Propriedades Computadas
- Massa Exacta: 170.13068
- Massa monoisotópica: 170.13068
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 200
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 32.8
- XLogP3: 1.2
Propriedades Experimentais
- Densidade: 1.075
- Ponto de ebulição: 253.6°Cat760mmHg
- Ponto de Flash: 100.1°C
- Índice de Refracção: 1.506
7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Literatura Relacionada
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-) Produtos relacionados
- 29597-36-2(Cedrene epoxide)
- 13567-39-0(Alpha-Cedrene Epoxide)
- 185-70-6(1-Oxaspiro[2.5]octane)
- 8000-48-4(Eucalyptus Oil)
- 470-67-7(Isocineole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel